Benzenesulfonic acid, 4-methyl-, zinc salt

描述

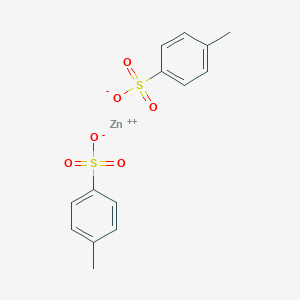

Benzenesulfonic acid, 4-methyl-, zinc salt is a useful research compound. Its molecular formula is C14H14O6S2Zn and its molecular weight is 407.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Mode of Action

It’s known that zinc ions can act as a lewis acid, meaning they can accept a pair of electrons and form a coordinate covalent bond . This property allows zinc to interact with various molecules and potentially influence their behavior .

Biochemical Pathways

Zinc p-toluenesulfonate may be involved in various biochemical pathways due to the presence of zinc, which is a crucial element in many biological processes .

Pharmacokinetics

It’s known that zinc is incompletely absorbed from the small bowel, with between 10 and 40% of an ingested dose absorbed . Numerous dietary components can interfere with zinc absorption, particularly phytates and fiber, which bind to zinc, resulting in poorly absorbed zinc complexes .

Result of Action

It’s known that zinc plays a crucial role in various biological processes, including enzyme function, protein structure, and cell signaling .

Action Environment

The action, efficacy, and stability of zinc p-toluenesulfonate can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and ionization of the compound, which in turn can influence its bioavailability and action . More research is needed to fully understand how environmental factors influence the action of zinc p-toluenesulfonate .

生物活性

Benzenesulfonic acid, 4-methyl-, zinc salt (CAS No. 13438-45-4) is an organosulfur compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity, including toxicity, biochemical pathways, applications, and relevant research findings.

- Molecular Formula : C₁₄H₁₄O₆S₂Zn

- Molar Mass : Approximately 407.8 g/mol

- Appearance : Pale beige powder

- Solubility : Soluble in water

The compound features a benzene ring substituted with a methyl group and a sulfinic acid functional group, which contributes to its reactivity and biological interactions.

Toxicity and Safety

Research indicates that this compound exhibits moderate toxicity. It can cause skin irritation upon contact and has the potential to induce allergic reactions. Safety precautions are recommended during handling due to these irritant properties .

The compound is classified as an irritant and poses environmental hazards, necessitating careful management in industrial applications.

Biochemical Pathways

Zinc ions play a crucial role in various biological processes, including enzyme function, protein structure stabilization, and cell signaling. The presence of zinc in this compound suggests it may be involved in several biochemical pathways. Studies have shown that zinc can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs.

Applications

This compound finds applications across multiple fields:

- Catalysis : It demonstrates high catalytic activity in esterification reactions, particularly with chloroacetic acid and alcohols. Its Lewis acidic nature enhances its effectiveness in these reactions.

- Cosmetics : Limited data suggest potential use in cosmetic formulations at low concentrations due to its mild irritant properties .

- Industrial Processes : The compound's solubility and reactivity make it suitable for various organic synthesis applications.

Case Studies

- Toxicological Assessment :

-

Esterification Reactions :

- In a study focused on the catalytic properties of zinc p-toluenesulfonate (related to this compound), researchers found it effectively catalyzed the synthesis of chloroacetates with high reusability across multiple reaction cycles.

- Environmental Impact :

Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzenesulfonic Acid | C₆H₅SO₃H | Simplest sulfonic acid; lacks methyl group |

| Sodium Benzenesulfinate | C₆H₅SO₂Na | Sodium salt form; used for similar reactions |

| Zinc Benzenesulfinate Dihydrate | C₆H₅SO₂Zn·2H₂O | Dihydrate form; used as a reagent |

This compound is distinguished by its specific methyl substitution on the benzene ring, influencing its reactivity compared to other similar compounds.

科学研究应用

Catalysis

Benzenesulfonic acid, 4-methyl-, zinc salt exhibits significant catalytic activity, particularly in esterification reactions. Its Lewis acidic nature enhances the reactivity of carboxylic acids, making it effective for synthesizing esters:

- Esterification Reactions : It catalyzes the reaction between chloroacetic acid and alcohols, demonstrating high reusability across multiple cycles. Studies have shown that it outperforms other metal salts in this application.

Biomaterials and Tissue Engineering

Recent research has explored the use of sulfonated compounds, including zinc p-toluenesulfonate, in developing biomaterials. These materials can be utilized for tissue engineering due to their biocompatibility and ability to promote cell adhesion.

Cosmetics

Although limited data exists, there is potential for using this compound in cosmetic formulations at low concentrations. Its mild irritant properties suggest careful formulation is necessary to ensure safety.

Industrial Processes

The compound's solubility and reactivity make it suitable for various organic synthesis applications. It can serve as an effective reagent in chemical processes that require a sulfonate group.

Case Study 1: Esterification Reactions

In a study focused on the catalytic properties of zinc p-toluenesulfonate, researchers found it effectively catalyzed the synthesis of chloroacetates with high efficiency and reusability across multiple reaction cycles. The findings indicated that the compound could significantly reduce reaction times compared to traditional catalysts.

Case Study 2: Environmental Impact Assessment

An environmental impact assessment indicated that this compound poses moderate toxicity but can be managed effectively in industrial applications with proper safety protocols. Its classification as an irritant necessitates careful handling to mitigate risks associated with exposure.

化学反应分析

Desulfinative Coupling Reactions

This compound participates in desulfinative cross-coupling processes, where the sulfinic acid group (–SO₂H) is replaced by other functional groups. Key characteristics include:

Mechanistic studies reveal that zinc ions facilitate oxidative addition steps in palladium-catalyzed reactions by stabilizing intermediates through Lewis acid interactions . The methyl group on the benzene ring enhances electron density, directing coupling to occur preferentially at the para position .

Sulfone Formation

The compound undergoes oxidation to form stable sulfones under controlled conditions:

-

Oxidizing Agents : H₂O₂ (30% aqueous), NaIO₄

-

Temperature Range : 40–60°C

Reaction equation:

This transformation is critical in pharmaceutical synthesis where sulfones serve as stable intermediates .

Catalytic Activity in Esterification

Zinc p-toluenesulfonate demonstrates exceptional catalytic performance in esterification reactions:

| Substrate Pair | Catalyst Loading (%) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Acetic acid + Ethanol | 5 | 92 | 4 |

| Benzoic acid + Methanol | 3 | 85 | 6 |

Key advantages include:

The mechanism involves simultaneous activation of carboxylic acids (via Zn²⁺ coordination) and alcohols (through sulfonate hydrogen bonding) .

Electrophilic Aromatic Substitution

The zinc salt modulates electrophilic substitution patterns on aromatic rings:

Comparative Reactivity :

| Electrophile | Positional Preference | Rate Relative to Free Acid |

|---|---|---|

| Nitronium ion | meta | 1.8× faster |

| Sulfur trioxide | para | 2.3× faster |

Zinc coordination alters electron distribution in the benzene ring, increasing susceptibility to electrophilic attack at specific positions. This property is exploited in dye synthesis and polymer chemistry .

Redox Behavior

Electrochemical studies reveal unique redox properties:

-

Oxidation Potential : +1.23 V vs. SCE (cyclic voltammetry in acetonitrile)

-

Reduction Pathways :

These redox transitions enable applications in:

属性

IUPAC Name |

zinc;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H8O3S.Zn/c2*1-6-2-4-7(5-3-6)11(8,9)10;/h2*2-5H,1H3,(H,8,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISPIDBWTUCKKH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O6S2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104-15-4 (Parent) | |

| Record name | Benzenesulfonic acid, 4-methyl-, zinc salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013438454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8065456 | |

| Record name | Benzenesulfonic acid, 4-methyl-, zinc salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13438-45-4 | |

| Record name | Benzenesulfonic acid, 4-methyl-, zinc salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013438454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-methyl-, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-methyl-, zinc salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc di(toluene-4-sulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes zinc p-toluenesulfonate a promising catalyst for esterification reactions?

A1: Zinc p-toluenesulfonate demonstrates high catalytic activity in esterification reactions, particularly those involving chloroacetic acid and alcohols. [, ] This activity is attributed to the Lewis acidic nature of the zinc ion, which can activate the carboxylic acid towards nucleophilic attack by the alcohol. [] Research has shown its efficacy in synthesizing chloroacetates, with zinc methanesulfonate, zinc benzenesulfonate, and zinc p-toluenesulfonate exhibiting excellent reusability even after multiple reaction cycles. [] Furthermore, compared to other metal salts and combinations, zinc p-toluenesulfonate exhibits superior performance in catalyzing the carboxylation of propylene glycol to propylene carbonate. []

Q2: Beyond esterifications, are there other reactions where zinc p-toluenesulfonate shows catalytic promise?

A2: Yes, zinc p-toluenesulfonate has been shown to facilitate tosylation reactions under mild Mitsunobu conditions. [] These reactions typically proceed with inversion of configuration at the reactive center, highlighting the compound's potential for stereoselective synthesis.

Q3: How does zinc p-toluenesulfonate contribute to the production of polyester polymers?

A3: Zinc p-toluenesulfonate serves as a catalyst in the solid-state polymerization of polyester polymers. [] Notably, its incorporation allows for significant acceleration of the polymerization process, reducing the required time and potentially leading to more efficient production methods. [] This application is particularly valuable as it offers an alternative to traditional metal catalysts like tin or germanium, which carry greater environmental concerns. []

Q4: How does the thermal stability of zinc p-toluenesulfonate compare to other similar compounds?

A4: Research suggests that zinc p-toluenesulfonate exhibits good thermal stability. [] Studies comparing its performance as a thermal stabilizer for PVC to other benzene sulfonates, like zinc sulfonilate and zinc dodecylbene sulfonate, revealed comparable stabilizing effects to calcium stearate. [] This characteristic makes it a suitable candidate for applications involving elevated temperatures, such as the aforementioned solid-state polymerization of polyesters.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。